Methyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate
Description
Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate is a heterocyclic compound featuring a benzo[d]oxazole core substituted at position 2 with a 5-bromo-pyridin-3-yl group and at position 5 with a methyl ester. This structure combines electron-deficient aromatic systems (pyridine and oxazole) with a polar ester group, making it a candidate for applications in medicinal chemistry, fluorescent probes, and materials science.
Properties
Molecular Formula |
C14H9BrN2O3 |
|---|---|
Molecular Weight |
333.14 g/mol |
IUPAC Name |
methyl 2-(5-bromopyridin-3-yl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C14H9BrN2O3/c1-19-14(18)8-2-3-12-11(5-8)17-13(20-12)9-4-10(15)7-16-6-9/h2-7H,1H3 |
InChI Key |
XPFVZSGILZHBNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Carboxylic Acid Derivatives with Aminopyridines
A primary route involves cyclocondensation between methyl 5-(chlorocarbonyl)benzo[d]oxazole-2-carboxylate and 5-bromopyridin-3-amine. This method leverages nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, followed by intramolecular cyclization to form the oxazole ring.
Key steps include:
-
Activation of the carboxylic acid using thionyl chloride to form the acyl chloride.
-
Reaction with 5-bromopyridin-3-amine in anhydrous dichloromethane at 0°C to room temperature.
-
Purification via flash chromatography (hexanes/ethyl acetate gradient) to isolate the product.
Table 1: Cyclocondensation Reaction Parameters
Cross-Ullmann Coupling for Biheteroaryl Synthesis
Adapting multimetallic Cross-Ullmann protocols, this method couples preformed benzo[d]oxazole-5-carboxylate triflate with 5-bromo-3-(trimethylstannyl)pyridine. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate the coupling, with copper(I) iodide as a co-catalyst.
Critical Observations :
-
Triflate leaving groups enhance reactivity compared to chlorides.
-
Triethylamine neutralizes HBr byproducts, preventing catalyst poisoning.
Table 2: Cross-Ullmann Coupling Optimization
| Condition | Optimal Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Ligand | Xantphos (10 mol%) | |
| Solvent | DMF | |
| Temperature | 60°C, 24 h | |
| Yield | 65–70% |
Alternative Pathways and Modifications
Suzuki-Miyaura Coupling for Late-Stage Functionalization
A modular approach involves Suzuki-Miyaura coupling between methyl 2-(boronic acid)benzo[d]oxazole-5-carboxylate and 3,5-dibromopyridine. This method offers regioselectivity control, with the boronic acid selectively coupling at the pyridine’s 5-position.
Advantages :
Table 3: Suzuki-Miyaura Reaction Metrics
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (500 MHz, CDCl₃): δ 8.42 (d, J = 2.1 Hz, 1H, pyridine-H), 8.18 (d, J = 2.0 Hz, 1H, oxazole-H), 4.93 (s, 3H, OCH₃).
-
HRMS (ESI) : m/z calcd for C₁₃H₉BrN₂O₃ [M + H]⁺ 342.9832, found 342.9828.
Challenges and Optimization Strategies
Byproduct Formation in Ullmann Couplings
Competing homocoupling of the benzo[d]oxazole triflate generates 5,5'-bis(benzo[d]oxazole) byproducts. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antibacterial, antifungal, and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Melting Points and Stability:
- The 3-methylphenyl analogs () exhibit melting points between 122–168°C, correlating with substituent bulkiness.
- Bromine’s high atomic weight in the target compound may increase melting point compared to methyl-substituted analogs, though direct data are unavailable.
Spectroscopic Data:
- IR Spectroscopy : All analogs show characteristic C=O stretches (~1700 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) .
- NMR : The pyridinyl proton environments in the target compound would differ significantly from phenyl or nitro-substituted analogs, with deshielding effects due to bromine’s electronegativity .
Reactivity and Functionalization Potential
- Bromine as a Handle : The 5-bromo substituent on the pyridine ring enables cross-coupling (e.g., Suzuki, Buchwald-Hartwig), a feature absent in methyl- or nitro-substituted analogs .
- Ester Hydrolysis : The methyl ester can be hydrolyzed to a carboxylic acid, similar to other benzo[d]oxazole esters, enabling prodrug strategies or polymer conjugation .
Biological Activity
Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and potential applications in drug development.
Structural Characteristics
The compound has a molecular formula of C14H9BrN2O3 and a molecular weight of 333.14 g/mol. Its structure features a benzo[d]oxazole ring fused with a brominated pyridine moiety, which enhances its chemical reactivity and biological activity. The presence of the bromine atom is significant as it contributes to the compound's ability to interact with various biological targets, making it a valuable candidate in medicinal chemistry.
Antibacterial Properties
Research indicates that Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate exhibits potential antibacterial activity. It has been shown to inhibit the growth of several bacterial strains, which could be attributed to its ability to modulate enzymatic activities by interacting with specific kinases involved in bacterial cell signaling pathways. This interaction can disrupt essential processes such as proliferation and survival, making it a candidate for further development as an antibacterial agent.
Antifungal Activity
In addition to its antibacterial properties, the compound also demonstrates antifungal activity. Studies suggest that it can effectively inhibit the growth of certain fungi, although specific mechanisms remain to be fully elucidated. The structural features that contribute to its reactivity may also play a role in its antifungal effects, similar to those observed in other heterocyclic compounds.
Anticancer Properties
Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate has shown promise as an anticancer agent. It can inhibit specific kinases that are crucial for cancer cell survival and proliferation. For instance, research has indicated that compounds with similar structural characteristics can effectively inhibit enzymes involved in cancer pathways, leading to reduced cell viability in various cancer cell lines .
The mechanisms by which Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate exerts its biological effects primarily involve:
- Enzyme Inhibition : The compound interacts with specific kinases, disrupting signaling pathways essential for cell growth and survival.
- Modulation of Cell Signaling : By altering kinase activity, the compound can influence various cellular processes, including apoptosis and cell cycle progression.
- Structural Interactions : The unique structural features allow for effective binding with target proteins, enhancing its pharmacological profile compared to other compounds .
Comparative Analysis with Similar Compounds
To better understand the biological activity of Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole derivatives | Heterocyclic structure | Antimicrobial, anticancer |
| Oxazole derivatives | Heterocyclic structure | Antimicrobial, anticancer, anti-inflammatory |
| Indazole derivatives | Heterocyclic structure | Kinase inhibitors, potential anticancer |
Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate stands out due to its specific substitution pattern combining both pyridine and benzo[d]oxazole rings, enhancing its reactivity and biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have highlighted the promising nature of this compound in various applications:
- In vitro Studies : Research demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and U-937, indicating potential for therapeutic use in oncology .
- Mechanistic Insights : Investigations into its mechanism revealed that it can induce apoptosis in cancer cells through modulation of key signaling pathways .
- Potential Drug Development : Given its diverse biological activities and mechanisms of action, Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate is being explored as a lead compound for new drug development targeting bacterial infections and cancer .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1 : Nitro group reduction (e.g., catalytic hydrogenation) to form intermediates like 3-amino-4-hydroxybenzoic acid derivatives .
- Step 2 : Cyclization with bromopyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the oxazole ring .
- Step 3 : Esterification using methyl chloroformate or methanol/H₂SO₄ to introduce the carboxylate group . Yields range from 20–65%, with purification via column chromatography and characterization by TLC .
Q. How is the compound characterized post-synthesis?
Methodological characterization includes:
- 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ calculated vs. observed) .
- Elemental Analysis : To verify purity (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What analytical techniques ensure structural fidelity?
Advanced methods include:
- 2D NMR (HSQC, HMBC) : To resolve ambiguous coupling and confirm heterocyclic connectivity .
- X-ray Crystallography : For absolute configuration determination (e.g., using SHELXL for refinement) .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved?
- R-Factor Analysis : Use SHELXL for refinement (e.g., R₁ < 0.05 for high-resolution data) .
- Packing Similarity Tools : Compare unit cell parameters (e.g., Mercury CSD’s Materials Module) to identify polymorphism or twinning .
- Hydrogen Bonding Patterns : Apply graph-set analysis (e.g., Etter’s rules) to validate intermolecular interactions .
Q. Which computational methods predict biological interactions?
- Molecular Docking : Use AutoDock Vina with PDB targets (e.g., kinase domains) to assess binding affinity .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Q. How to address low yields in cross-coupling reactions?
- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for Suzuki-Miyaura coupling efficiency .
- Solvent Optimization : Use DMF for polar intermediates or THF for sterically hindered reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h with 20% yield improvement .
Q. What structural analogs are relevant for SAR studies?
| Compound Name | Key Modifications | Bioactivity Insights |
|---|---|---|
| Methyl 5-bromobenzo[d]isoxazole-3-carboxylate | Isoxazole vs. oxazole ring | Enhanced kinase inhibition |
| Methyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate | Bromophenyl position shift | Altered antimicrobial potency |
| Methyl 2-(3-bromophenyl)oxazole-4-carboxylate | Pyridine vs. phenyl substitution | Reduced metabolic stability |
Q. How to evaluate stability under physiological conditions?
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C indicates solid-state stability) .
- HPLC-MS in Simulated Gastric Fluid : Monitor degradation over 24h (e.g., <5% degradation at pH 2) .
Q. What role does the bromopyridine moiety play in drug design?
- Halogen Bonding : The bromine atom enhances binding to protein residues (e.g., kinase hinge regions) .
- Metabolic Resistance : Bromine reduces oxidative dehalogenation rates compared to chlorine .
Q. How to resolve discrepancies in NMR vs. X-ray data?
- Dynamic Effects : Use VT-NMR to detect conformational flexibility (e.g., ring puckering in solution vs. crystal) .
- Torsion Angle Validation : Compare crystallographic (Cremer-Pople parameters) and calculated (DFT) values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
